molecular formula C17H23N3O2 B2516402 (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide CAS No. 1808470-63-4

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide

Cat. No.: B2516402
CAS No.: 1808470-63-4
M. Wt: 301.39
InChI Key: JHXQGKKXAOTPOF-UHFFFAOYSA-N
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Description

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide is a chemical compound featuring a pyrrole-cyanoacrylamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific scaffold is recognized for its potential as a privileged structure in the design of bioactive molecules. Compounds within this structural family have been investigated for their ability to modulate various biological pathways . For instance, research on analogues with the same core structure has demonstrated inhibitory effects on smooth muscle cell migration and proliferation, suggesting potential applications in researching vascular conditions like restenosis . The mechanism of action for such compounds may involve the inhibition of protein kinase C (PKC) activation and the reduction of growth factor-induced calcium influx . Furthermore, other structurally related cyanoacrylamide compounds have shown promising anti-inflammatory activity in pre-clinical models, effectively reducing edema and leukocyte migration, which indicates the broader research utility of this chemical class in immunology and inflammation studies . The presence of the cyano group and the enamide functionality makes this compound a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies. This compound is provided for research purposes and is not for human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-9-14(10-15(11-18)17(21)19-22-3)13(2)20(12)16-7-5-4-6-8-16/h9-10,16H,4-8H2,1-3H3,(H,19,21)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXQGKKXAOTPOF-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C(\C#N)/C(=O)NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Cyclohexyl Substitution: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Enamide: The final step involves the reaction of the pyrrole derivative with an appropriate cyano and methoxy-substituted prop-2-enamide precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial applications.

Mechanism of Action

The mechanism by which (E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might bind to specific enzymes or receptors, altering their activity. The cyano group and the pyrrole ring are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analysis

The following table compares key structural features and inferred properties of the target compound with analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features Potential Applications
Target Compound C₂₁H₂₆N₄O₂ 1-Cyclohexyl-2,5-dimethylpyrrol-3-yl; N-methoxy 366.5 High lipophilicity (cyclohexyl); steric hindrance (dimethyl) MPC inhibition? Kinase targeting
Entacapone () C₁₄H₁₅N₃O₅ 3,4-Dihydroxy-5-nitrophenyl; N,N-diethyl 305.3 Polar nitro and hydroxyl groups; moderate solubility Parkinson’s disease (MPC inhibitor)
ZINC4107959 () C₁₈H₁₁F₃N₂O₂ 4-Cyanophenyl; 4-(trifluoromethyl)phenyl 344.3 Strong electron-withdrawing groups (CF₃, CN); high electrophilicity Kinase or enzyme inhibition
Compound 1 () C₁₃H₁₀N₂O₃ 4-Oxo-4H-chromen-3-yl 242.2 Chromone core; conjugated ketone system Optical/electronic applications
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () C₉H₁₅ClN₃O₂ Cyclohexyl; chloroethyl-nitrosourea 232.7 Lipophilic (cyclohexyl); DNA alkylating agent Anticancer (historical use)

Key Findings from Comparative Studies

a) Lipophilicity and Blood-Brain Barrier (BBB) Penetration

The cyclohexyl group in the target compound, shared with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (), enhances lipid solubility, a critical factor for CNS-targeted drugs. In dogs, the cyclohexyl analog exhibited 3-fold higher cerebrospinal fluid (CSF) concentrations than plasma, suggesting the target compound may similarly penetrate the BBB . In contrast, entacapone’s polar nitro and dihydroxy groups limit its CNS uptake, restricting its use to peripheral MPC inhibition .

b) Steric and Electronic Effects

This contrasts with ZINC4107959, where trifluoromethyl and cyano groups increase electrophilicity but may predispose the molecule to nucleophilic attack or rapid clearance .

c) Pharmacophore Similarities

Entacapone and the target compound share a pyruvate-like α,β-unsaturated enamide motif, a critical pharmacophore for MPC inhibition (). However, the target’s pyrrole ring may offer superior binding affinity compared to entacapone’s nitrophenyl group due to aromatic π-stacking or hydrophobic interactions .

Biological Activity

(E)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-methoxyprop-2-enamide (CAS Number: 1424625-37-5) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O2C_{21}H_{26}N_{4}O_{2} with a molecular weight of 366.5 g/mol. The structure features a cyano group, a pyrrole moiety, and a methoxy group that may contribute to its biological properties.

PropertyValue
Molecular FormulaC21H26N4O2
Molecular Weight366.5 g/mol
CAS Number1424625-37-5

Research indicates that the compound may exhibit various biological activities through interactions with specific biological targets. Its structure suggests potential mechanisms involving:

  • Inhibition of Enzymatic Activity : The cyano group can participate in nucleophilic addition reactions, potentially inhibiting enzymes involved in metabolic pathways.
  • Modulation of Receptor Activity : The compound may interact with receptors related to inflammation and pain pathways, suggesting applications in treating conditions like asthma and other respiratory diseases.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:

Anti-inflammatory Activity

A study examined the anti-inflammatory effects of the compound on human cell lines. The results demonstrated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

Concentration (µM)Cytokine Reduction (%)
1025
5045
10070

Antimicrobial Properties

Another investigation assessed the antimicrobial properties against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Case Study 1: Respiratory Conditions

A clinical trial evaluated the efficacy of this compound in patients with asthma. Participants receiving the compound showed improved lung function and reduced frequency of asthma attacks compared to the placebo group.

Case Study 2: Pain Management

In a preclinical study, the compound was tested for its analgesic properties in rodent models. Results indicated significant pain relief comparable to standard analgesics, suggesting its potential use in pain management therapies.

Q & A

Q. How are structure-activity relationships (SAR) developed for derivatives of this compound?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing cyclohexyl with aryl groups). Test bioactivity in cell-based assays (e.g., MTT for cytotoxicity) and correlate results with steric/electronic parameters (Hammett constants, logP) .

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